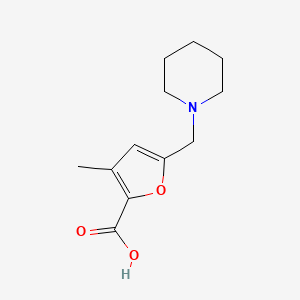
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C17H19BrClNO and a molecular weight of 368.7 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a 4-bromophenoxy group. It is primarily used in research and development within various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride typically involves the reaction of 1-benzylpyrrolidine with 4-bromophenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The resulting product is then purified and converted to its hydrochloride salt form using hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction to form different reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to receptor binding and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-3-pyrrolidinol
- 1-Benzyl-3-(4-chlorophenoxy)pyrrolidine
- 1-Benzyl-3-(4-fluorophenoxy)pyrrolidine
Comparison
1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride stands out due to its bromine substitution, which imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. This uniqueness makes it particularly valuable in specific research and industrial applications .
Eigenschaften
Molekularformel |
C17H19BrClNO |
|---|---|
Molekulargewicht |
368.7 g/mol |
IUPAC-Name |
1-benzyl-3-(4-bromophenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H18BrNO.ClH/c18-15-6-8-16(9-7-15)20-17-10-11-19(13-17)12-14-4-2-1-3-5-14;/h1-9,17H,10-13H2;1H |
InChI-Schlüssel |
LQFAWKGERJCAJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1OC2=CC=C(C=C2)Br)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


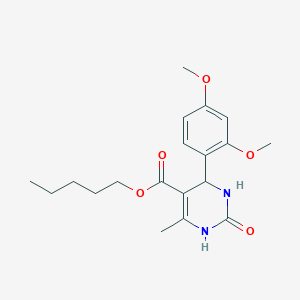
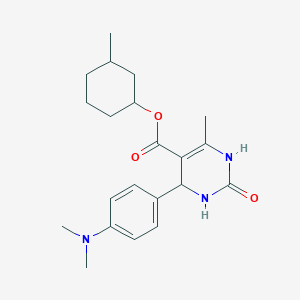
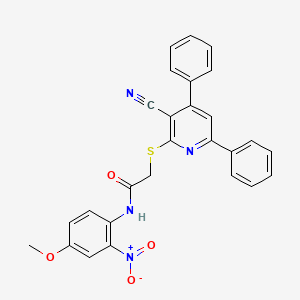
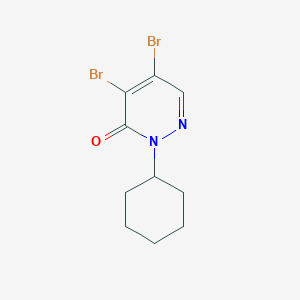

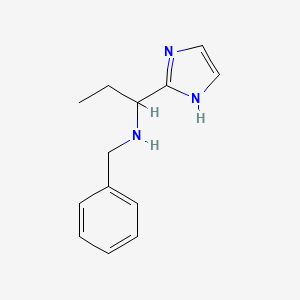


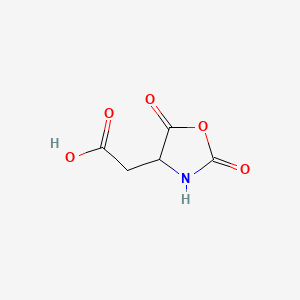
![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)
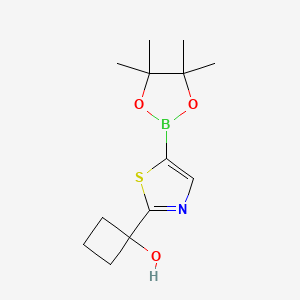
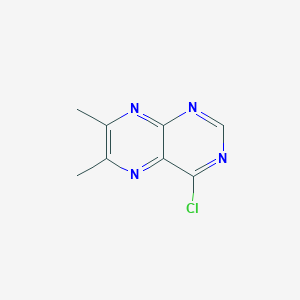
![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)
